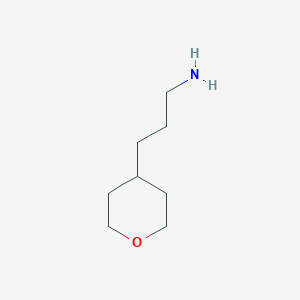

3-(Oxan-4-YL)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOABCQDSSRYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Amines and Cyclic Ethers in Organic Synthesis and Material Science

Amines and cyclic ethers are fundamental building blocks in the realms of organic synthesis and material science, each contributing unique properties to the molecules they constitute.

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. quora.com Their most prominent chemical property is their basicity and nucleophilicity, owing to the lone pair of electrons on the nitrogen atom. purkh.comnumberanalytics.com This reactivity makes them crucial intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com In medicinal chemistry, the amine functional group is present in numerous drugs such as antibiotics and antidepressants. amerigoscientific.com Furthermore, amines are utilized in industrial processes as catalysts and in the production of materials like polyurethanes. numberanalytics.comamerigoscientific.com The functionalization of materials with amines can also enhance their properties, for instance, in the development of adsorbents for carbon capture. acs.orgmdpi.com

Cyclic ethers, on the other hand, are heterocyclic compounds containing an oxygen atom within a carbon ring. ontosight.ai Their structure imparts greater thermal and chemical stability compared to their acyclic counterparts. fiveable.me These compounds, including common examples like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (oxane), are widely used as solvents in organic reactions. fiveable.meyoutube.com Beyond their role as solvents, cyclic ethers are integral components of many natural products and pharmaceuticals. nih.gov They serve as important scaffolds and building blocks in the synthesis of complex molecules. nih.govrsc.org In material science, cyclic ethers are used as monomers for the production of polyethers, which are components of plastics and adhesives. ontosight.ai The tetrahydropyran ring, in particular, is a core structure in pyranose sugars like glucose and is used as a protecting group for alcohols in organic synthesis. wikipedia.org

Overview of Structural Features and Functional Group Reactivity Potential

The structure of 3-(Oxan-4-YL)propan-1-amine combines a propyl amine chain attached to the 4-position of a tetrahydropyran (B127337) ring. This unique arrangement of functional groups dictates its potential reactivity.

Structural Features:

| Feature | Description |

| Primary Amine (-NH2) | A nitrogen atom bonded to two hydrogen atoms and one carbon atom of the propyl chain. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. |

| Propyl Chain (-CH2CH2CH2-) | A three-carbon aliphatic chain connecting the amine group to the tetrahydropyran ring. |

| Tetrahydropyran (Oxane) Ring | A six-membered saturated heterocyclic ring containing one oxygen atom. This ring is generally stable. |

Functional Group Reactivity Potential:

The primary amine group is the most reactive site in the molecule. As a nucleophile, it can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides. wikipedia.orglumenlearning.com

Reaction with Carbonyl Compounds: Reaction with aldehydes and ketones to form imines. lumenlearning.comsolubilityofthings.com

Salt Formation: As a base, it reacts with acids to form ammonium (B1175870) salts. wikipedia.org

The tetrahydropyran ring is generally stable and less reactive than the amine group. However, it can undergo ring-opening reactions under specific and often harsh conditions, sometimes promoted by reagents like samarium(II) iodide. acs.orgacs.org The ether oxygen can also act as a hydrogen bond acceptor, influencing the molecule's solubility and intermolecular interactions.

Rationale for Comprehensive Investigation of 3 Oxan 4 Yl Propan 1 Amine

Retrosynthetic Analysis of the 3-(Oxan-4-YL)propan-1-amine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. lkouniv.ac.in

Disconnection Strategies Involving the Carbon-Nitrogen Bond

A primary disconnection strategy for 3-(oxan-4-yl)propan-1-amine focuses on the carbon-nitrogen (C-N) bond of the primary amine. scripps.eduyoutube.com This is a logical starting point as numerous methods exist for forming C-N bonds. This disconnection leads to two key synthons: a 3-(oxan-4-yl)propyl electrophile and an ammonia (B1221849) nucleophile equivalent.

This retrosynthetic step suggests that the target amine can be constructed from a precursor containing the tetrahydropyran ring and the propyl chain, with a suitable leaving group at the terminal position for nucleophilic substitution by an amine source. Alternatively, a carbonyl group at the C1 position of the propyl chain would enable a reductive amination approach. youtube.comyoutube.comlibretexts.org

Approaches to the Tetrahydropyran (Oxane) Ring System

The tetrahydropyran (THP) ring is a common structural motif in many natural products. rsc.orgresearchgate.net Its synthesis can be approached in several ways. A classical method involves the hydrogenation of 3,4-dihydropyran using a catalyst like Raney nickel. wikipedia.org Other strategies for constructing the THP ring include:

Cyclization onto oxocarbenium ions: This method involves the formation of a key intermediate that can cyclize to form the tetrahydropyran ring. rsc.org

Reduction of cyclic hemi-ketals: The reduction of a cyclic hemi-ketal can lead to the formation of the saturated THP ring. rsc.org

Michael reactions: Intramolecular Michael additions can be employed to close the ring. rsc.org

Hetero-Diels–Alder cycloadditions: This powerful reaction can form the six-membered ring in a single step. lkouniv.ac.inrsc.org

Ring-closing metathesis: This is another effective method for forming cyclic structures. researchgate.net

Introduction of the Propane Chain Moiety

The three-carbon propyl chain can be introduced either before or after the formation of the tetrahydropyran ring. If introduced after, a common strategy involves the reaction of a tetrahydropyran-4-yl derivative with a three-carbon building block. For instance, a Grignard reagent derived from a 4-halotetrahydropyran could react with an epoxide like propylene (B89431) oxide. Alternatively, alkylation of a suitable tetrahydropyran nucleophile with a three-carbon electrophile is a viable route.

Forward Synthesis Pathways for 3-(Oxan-4-YL)propan-1-amine

Forward synthesis translates the retrosynthetic plan into a series of practical reactions to build the target molecule from simple starting materials.

Amine Formation Reactions (e.g., Reduction of Nitriles or Amides, Reductive Amination)

The final step in the synthesis of 3-(oxan-4-yl)propan-1-amine often involves the formation of the primary amine. Several reliable methods are available:

Reduction of Nitriles: A common and efficient method is the reduction of a nitrile precursor, 3-(oxan-4-yl)propanenitrile. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reduction of Amides: The corresponding amide, 3-(oxan-4-yl)propanamide, can also be reduced to the amine using a strong reducing agent like LiAlH₄.

Reductive Amination: This powerful one-pot reaction involves the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction of the resulting imine or enamine. youtube.comlibretexts.orgmasterorganicchemistry.com For the synthesis of 3-(oxan-4-yl)propan-1-amine, 3-(oxan-4-yl)propanal (B1426087) would be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Reductive amination is a versatile method that can be used to synthesize primary, secondary, and tertiary amines. youtube.comorganic-chemistry.org

| Precursor | Reaction | Reagents | Product |

| 3-(Oxan-4-yl)propanenitrile | Nitrile Reduction | 1. LiAlH₄, THF 2. H₂O | 3-(Oxan-4-yl)propan-1-amine |

| 3-(Oxan-4-yl)propanamide | Amide Reduction | 1. LiAlH₄, THF 2. H₂O | 3-(Oxan-4-yl)propan-1-amine |

| 3-(Oxan-4-yl)propanal | Reductive Amination | NH₃, NaBH₃CN, MeOH | 3-(Oxan-4-yl)propan-1-amine |

Table 1: Common Amine Formation Reactions

Alkylation Strategies for Carbon Chain Extension

To construct the full carbon skeleton, alkylation reactions are frequently employed. A key intermediate for the synthesis of 3-(oxan-4-yl)propan-1-amine is 3-(tetrahydropyran-4-yl)propionitrile. This can be synthesized by reacting 4-(2-bromoethyl)tetrahydropyran (B1291720) with sodium cyanide. The subsequent reduction of the nitrile group yields the target amine.

Another approach involves the reductive alkylation of nitriles with aldehydes or ketones. nih.gov This method allows for the direct coupling of a nitrile with a carbonyl compound to form a secondary amine. While not directly applicable to the synthesis of a primary amine in one step, it highlights the versatility of nitrile chemistry in amine synthesis.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 4-(2-Bromoethyl)tetrahydropyran | Sodium Cyanide | Nucleophilic Substitution | 3-(Tetrahydropyran-4-yl)propionitrile |

| Tetrahydropyran-4-carbaldehyde | Acetonitrile (as nucleophile) | Aldol Condensation followed by reduction and dehydration | Intermediate for further elaboration |

Table 2: Alkylation Strategies for Carbon Chain Extension

Multi-Step Conversions from Readily Available Precursors (e.g., 3-(Oxan-4-yl)propanal)

A common and effective strategy for synthesizing 3-(oxan-4-yl)propan-1-amine involves multi-step conversions starting from more accessible precursors like 3-(oxan-4-yl)propanal. A prominent example of this approach is reductive amination.

Reductive amination typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction to the target amine. For instance, the reaction of an aldehyde, such as 3-(oxan-4-yl)propanal, with an amine in the presence of a reducing agent like sodium triacetoxyborohydride can yield the desired amine. mdpi.com This method is widely used due to its versatility and the commercial availability of a broad range of starting materials.

A specific example involves the preparation of N-substituted derivatives of 3-(oxan-4-yl)propan-1-amine. In one study, 4-aminotetrahydropyran (B1267664) was reacted with an aldehyde in the presence of sodium triacetoxyborohydride in dichloromethane (B109758) (DCM) to produce the corresponding amine. mdpi.com While this example illustrates the synthesis of a related compound, the underlying principle of reductive amination is directly applicable to the synthesis of 3-(oxan-4-yl)propan-1-amine from 3-(oxan-4-yl)propanal and a suitable ammonia source.

Another related multi-step synthesis involves the reduction of an ester to an alcohol, followed by oxidation to the aldehyde, and subsequent reductive amination. For example, an ethyl ester can be reduced to the corresponding alcohol using sodium borohydride. mdpi.com The resulting alcohol is then oxidized to the aldehyde using a reagent like Dess-Martin periodinane. mdpi.com This aldehyde can then undergo reductive amination as described above to furnish the final amine product.

One-Pot Synthetic Protocols for Efficiency Enhancement

One-pot Mannich-type reactions represent a powerful strategy for the synthesis of β-amino carbonyl compounds, which can be precursors to amines like 3-(oxan-4-yl)propan-1-amine. researchgate.net A study demonstrated the one-pot, three-component condensation of an acetophenone, an aromatic aldehyde, and an aromatic amine using thiamine (B1217682) hydrochloride as an organocatalyst. researchgate.net This approach offers advantages such as adherence to green chemistry principles and an easy work-up process. researchgate.net

Similarly, iridium-catalyzed one-pot reactions of secondary amides with acyl chlorides have been developed for the synthesis of 1,3-oxazin-4-ones, highlighting the potential of one-pot methodologies for constructing complex heterocyclic structures. rsc.org While not a direct synthesis of 3-(oxan-4-yl)propan-1-amine, these examples showcase the trend towards developing more efficient and streamlined synthetic procedures. The development of a one-pot protocol for the direct conversion of a suitable precursor to 3-(oxan-4-yl)propan-1-amine would be a significant advancement in its synthesis.

Sustainable and Green Chemistry Principles in the Synthesis of 3-(Oxan-4-YL)propan-1-amine

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.com This includes the careful selection of solvents, the use of efficient catalysts, and the maximization of atom economy.

Solvents constitute a significant portion of the mass and energy consumption in chemical processes, making their selection a critical aspect of green chemistry. acs.org The ideal green solvent should be non-toxic, renewable, and have a low environmental impact. mdpi.com

For amine synthesis, polar aprotic solvents are often employed. However, there is a growing emphasis on using greener alternatives such as water, ethanol, or glycerol. mdpi.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even more sustainable approach and have been successfully applied in the synthesis of various heterocyclic compounds. rasayanjournal.co.inrsc.org Minimizing solvent usage not only reduces waste but also simplifies purification processes.

A systematic framework for solvent selection can aid in identifying suitable replacements for hazardous solvents by considering physical properties and environmental, health, and safety criteria. dtu.dk

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane (DCM) | Halogenated | Often used in reductive amination, but has environmental and health concerns. mdpi.com |

| Ethanol | Alcohol | A greener alternative, derived from renewable resources. mdpi.com |

| Water | Aqueous | The most environmentally benign solvent, though substrate solubility can be a challenge. mdpi.com |

| Solvent-Free | N/A | Eliminates solvent waste, often requires alternative energy sources like microwave irradiation. rasayanjournal.co.in |

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. acs.org The development of novel catalytic systems is crucial for the sustainable synthesis of amines.

Organocatalysis : The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, often avoiding issues of toxicity and cost. Thiamine hydrochloride has been successfully used as an organocatalyst in the one-pot synthesis of β-amino carbonyl compounds. researchgate.net

Heterogeneous Catalysis : Heterogeneous catalysts, which exist in a different phase from the reactants, are easily separated from the reaction mixture and can often be recycled and reused. This simplifies product purification and reduces waste. Nickel-based heterogeneous catalysts have been employed in the synthesis of various nitrogen-containing heterocycles. aablocks.com Palladium-based catalysts are also widely used in C-N bond formation reactions. aablocks.com

Biocatalysis : Enzymes, or biocatalysts, offer high selectivity and operate under mild conditions, making them an attractive green alternative. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines. nih.gov

The choice of catalyst can significantly impact the reaction pathway and product distribution. For instance, in the synthesis of tetrahydroquinolines, the use of a manganese pincer complex with different bases led to the selective formation of either the quinoline (B57606) or the tetrahydroquinoline. nih.gov

| Catalyst Type | Example | Advantages in Amine Synthesis |

|---|---|---|

| Organocatalyst | Thiamine Hydrochloride | Metal-free, environmentally benign, promotes efficient one-pot reactions. researchgate.net |

| Heterogeneous Catalyst | Nickel-based, Palladium-based | Easy to separate and recycle, high activity in C-N bond formation. aablocks.comaablocks.com |

| Homogeneous Catalyst | Manganese Pincer Complex | High activity and selectivity, can be tuned by modifying ligands and additives. nih.gov |

| Biocatalyst | Transaminase | High stereoselectivity, operates under mild conditions, sustainable. nih.gov |

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently reactant atoms are incorporated into the desired product. kccollege.ac.inrsc.org A reaction with 100% atom economy has no byproducts, and all the atoms of the reactants are found in the final product.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 kccollege.ac.in

Addition reactions, for example, have a theoretical atom economy of 100%. docbrown.info In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. kccollege.ac.in Maximizing atom economy is a key principle of green chemistry, as it directly relates to waste minimization.

Optimization of Reaction Conditions and Yield for 3-(Oxan-4-YL)propan-1-amine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. Key parameters that are often optimized include temperature, reaction time, catalyst loading, and the choice of reagents and solvents.

For example, in the enantioselective A³-coupling reaction for the synthesis of amines, screening of different ligands and reaction temperatures was performed to achieve the highest yield and enantiomeric excess. nih.gov It was found that carrying out the reaction at 0 °C improved the enantioselectivity. nih.gov

Microwave-assisted synthesis has emerged as a valuable tool for optimizing reaction conditions. rasayanjournal.co.in Microwave heating can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.in

The development of a robust and scalable synthesis of 3-(oxan-4-yl)propan-1-amine requires a systematic approach to optimization. This may involve a Design of Experiments (DoE) approach to efficiently explore the effects of multiple variables on the reaction outcome.

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile functional group that readily participates in a multitude of reactions, serving as a key handle for molecular elaboration.

Amidation and Sulfonamidation Reactions

The primary amine of 3-(Oxan-4-YL)propan-1-amine can be readily acylated by reacting with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. chemistrysteps.comlibretexts.orgwikipedia.org This transformation, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is a fundamental and widely used method for constructing amide bonds. mychemblog.com To facilitate the reaction between a carboxylic acid and an amine, which can be slow due to the formation of an ammonium (B1175870) salt, coupling reagents are frequently employed. chemistrysteps.commychemblog.com Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). chemistrysteps.commychemblog.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mychemblog.comresearchgate.net

Similarly, the primary amine can react with sulfonyl chlorides to produce sulfonamides. wikipedia.org This reaction, known as the Hinsberg reaction, is a classic method for the synthesis of sulfonamides and can also be used as a chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.org The synthesis of sulfonamides is of significant interest due to their prevalence in many marketed drugs. cbijournal.com Modern methods for sulfonamide synthesis often involve catalysts like Fe3O4-DIPA or zinc oxide nanoparticles to improve efficiency and yield. cbijournal.com Furthermore, sulfur(VI) fluoride (B91410) exchange (SuFEx) and the more recent sulfur-phenolate exchange (SuPhenEx) chemistries provide efficient, fluorine-free alternatives for the synthesis of sulfonamides from sulfonyl fluorides or 4-nitrophenyl sulfonate esters, respectively. wur.nl

Table 1: Examples of Amidation and Sulfonamidation Reagents

| Reagent Type | Specific Example | Resulting Functional Group |

| Acid Chloride | Acetyl Chloride | Acetamide |

| Carboxylic Acid + Coupling Agent | Benzoic Acid + HATU | Benzamide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Tosylamide |

Urea (B33335) and Thiourea (B124793) Formation

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. researchgate.netresearchgate.net These reactions are typically simple addition reactions and can be catalyzed by a base. researchgate.net Urea and thiourea derivatives are significant in medicinal chemistry, exhibiting a wide range of biological activities. nih.govsci-hub.se For instance, various thiourea derivatives have shown potential as anti-HIV, anticancer, and antimicrobial agents. researchgate.netnih.gov The synthesis of these derivatives is often achieved by reacting the amine with a functionalized phenyl isocyanate or isothiocyanate. researchgate.net

Table 2: Formation of Urea and Thiourea Derivatives

| Reactant | Product |

| Phenyl Isocyanate | N-phenyl-N'-(3-(oxan-4-yl)propyl)urea |

| Phenyl Isothiocyanate | N-phenyl-N'-(3-(oxan-4-yl)propyl)thiourea |

Nucleophilic Addition and Substitution Reactions

The primary amine of 3-(Oxan-4-YL)propan-1-amine can act as a nucleophile in various addition and substitution reactions. A key reaction is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). libretexts.orglibretexts.org This reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.org The formation of the C=N double bond involves the elimination of a water molecule. libretexts.org

Furthermore, the amine can participate in nucleophilic substitution reactions, for instance, by reacting with alkyl halides to form secondary and tertiary amines. wikipedia.org

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of 3-(Oxan-4-YL)propan-1-amine, possessing both a nucleophilic amine and a modifiable propyl chain, allows for its use in the synthesis of various heterocyclic compounds. iupac.orguou.ac.in Through carefully designed reaction sequences, the amine can be a key building block for constructing rings of different sizes and functionalities. For example, intramolecular cyclization reactions can lead to the formation of piperidine (B6355638) or other nitrogen-containing heterocycles. iupac.org The specific heterocyclic system formed depends on the nature of the other reactants and the reaction conditions employed. The synthesis of heterocyclic compounds is a major area of organic chemistry, as these structures are found in a vast array of natural products and pharmaceuticals. uou.ac.innih.gov

Modifications and Functionalization of the Tetrahydropyran Ring

The tetrahydropyran ring, while generally stable, can undergo specific chemical transformations, offering another avenue for derivatization.

Ring-Opening and Ring-Expansion Methodologies

Although the tetrahydropyran ring is relatively unstrained and therefore not prone to spontaneous ring-opening, under specific conditions, it can be cleaved. Ring-opening reactions of dihydropyrans, which are related structures, have been reported to occur with nucleophiles. rsc.org For tetrahydropyran itself, ring-opening can be achieved, for example, in the reaction of certain substituted dihydropyrans with organometallic reagents in the presence of a Lewis acid, leading to the formation of acyclic products. chim.it

Ring-expansion reactions offer a method to convert the six-membered tetrahydropyran ring into a larger heterocyclic system. Photochemical methods have been shown to mediate the ring expansion of four-membered heterocycles like oxetanes to form tetrahydrofuran (B95107) derivatives. nih.gov While direct ring-expansion of the tetrahydropyran ring in 3-(Oxan-4-YL)propan-1-amine is not extensively documented, related transformations on similar heterocyclic systems suggest its potential as a synthetic strategy. For instance, photochemical ring expansion of tetrazolo[1,5-a]pyridines can lead to the formation of 1,3-diazepines. lookchemmall.com

Introduction of Stereogenic Centers via Asymmetric Synthesis

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 3-(Oxan-4-YL)propan-1-amine is achiral, stereogenic centers can be introduced into its derivatives through various asymmetric synthesis strategies. These methods typically rely on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a reaction.

One effective strategy involves the asymmetric functionalization of precursors to aminotetrahydropyrans. For instance, the Henry (nitroaldol) reaction between a benzaldehyde (B42025) and a nitro-functionalized tetrahydropyran can be rendered asymmetric by using a chiral copper-ligand complex. This approach facilitates the formation of new carbon-carbon bonds with high diastereoselectivity, establishing multiple stereocenters in a single step. google.com Subsequent reduction of the nitro group would yield a chiral amine derivative.

Another powerful technique is the use of chiral directing groups. These groups are temporarily attached to the molecule and guide a reagent to attack from a specific direction, thereby inducing chirality. For example, a chiral auxiliary attached to an amide precursor could direct palladium-catalyzed intramolecular C(sp³)–O bond formation to construct the oxane ring with high levels of stereocontrol. rsc.org While these methods may be applied during the construction of the core structure rather than to the final amine, they are fundamental to producing enantiomerically pure versions of substituted oxane-containing compounds.

Table 1: Strategies for Asymmetric Synthesis of Chiral Tetrahydropyran Derivatives

| Asymmetric Strategy | Key Reagents/Catalysts | Type of Stereocenter Introduced | Relevant Finding |

|---|---|---|---|

| Catalytic Asymmetric Nitroaldol Reaction | Chiral bis(oxazoline) ligands, Copper(II) acetate | C-C and C-O stereocenters on the side chain | Achieves high diastereomeric excess in the formation of β-hydroxynitro compounds, which are precursors to chiral amines. google.com |

| Chiral Auxiliary-Directed C-H Activation | Palladium(II) catalysts, Chiral amine-derived directing groups | C-O stereocenter within the oxane ring | Enables the stereoselective formation of spirocyclic ethers and other substituted oxanes with excellent diastereomeric ratios. rsc.org |

| Enzyme-Catalyzed Reductive Amination | Fungal Reductive Aminases (RedAms), Ammonia | C-N stereocenter at the amine attachment point | Biocatalytic methods can convert a ketone precursor into a chiral primary amine with high enantiomeric excess. rsc.org |

Selective Oxidation and Reduction of the Ether Ring

The tetrahydropyran (oxane) ring is generally a robust and stable ether, resistant to many common oxidizing and reducing agents. This stability allows for selective transformations at other parts of the molecule, such as the amine or side chain. However, under specific conditions, the ether ring itself can be modified.

Selective oxidation of the THP ring can be achieved through C-H bond activation. For example, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), it is possible to mediate the oxidative cleavage of C-H bonds adjacent to the ether oxygen. pitt.edu This can lead to the formation of α,β-unsaturated oxocarbenium ions, which can be trapped by nucleophiles to yield functionalized tetrahydropyrones (lactone derivatives of the oxane ring). pitt.edu

Reduction of the ether ring is a more challenging transformation due to the high stability of the C-O bonds. Ring-opening reactions typically require harsh conditions, such as strong Lewis acids or reducing agents, which may lack selectivity and affect other functional groups. More commonly, the stability of the THP ring is exploited, allowing for reductions to be performed on other parts of the molecule without affecting the ring. For instance, a nitrile or ester on the side chain can be reduced to an amine or alcohol, respectively, using standard reagents like lithium aluminum hydride (LAH) or borane (B79455) complexes, leaving the oxane ring intact. nih.gov

Table 2: Representative Oxidation and Reduction Reactions

| Reaction Type | Reagent | Target Moiety | Outcome |

|---|---|---|---|

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C-H bond adjacent to ether oxygen | Formation of tetrahydropyrones pitt.edu |

| Oxidation | Hydrogen Peroxide (H₂O₂) with Keggin heteropolyacid catalyst | Alkene precursor | One-pot synthesis of tetrahydropyran derivatives via epoxidation and cyclization rsc.org |

| Reduction | Borane dimethyl sulfide (B99878) complex (BH₃·DMS) | Carboxylic acid on side chain | Selective reduction to a primary alcohol, leaving the THP ring untouched nih.gov |

Formation of Complex Molecular Architectures Utilizing 3-(Oxan-4-YL)propan-1-amine as a Building Block

Polymerization Initiatives and Monomer Utilization

Primary amines are classic functional groups for participating in step-growth polymerization. The nucleophilic nature of the amine in 3-(Oxan-4-YL)propan-1-amine allows it to react with a variety of difunctional electrophilic co-monomers to produce polymers. For example, polycondensation with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. The resulting polymers would feature the oxane ring as a recurring pendant group along the polymer backbone, potentially imparting increased hydrophilicity and unique conformational properties to the material.

While specific examples of polymerization using this exact monomer are not prevalent in the reviewed literature, the fundamental reactivity of the primary amine group is well-established in polymer science. The incorporation of the bulky, saturated oxane ring could be used to disrupt chain packing, lower the glass transition temperature, and enhance the solubility of the resulting polymers in certain solvents.

Table 3: Potential Polymerization Reactions with 3-(Oxan-4-YL)propan-1-amine

| Co-monomer Type | Resulting Polymer | Linkage Formed | Potential Properties |

|---|---|---|---|

| Diacyl Chloride | Polyamide | Amide (-CO-NH-) | Increased thermal stability, hydrogen bonding capability |

| Diisocyanate | Polyurea | Urea (-NH-CO-NH-) | High strength, elastomeric properties |

| Diepoxide | Poly(amino alcohol) | β-Amino alcohol | Hydrophilic, potential for further functionalization |

Conjugation Chemistry for Advanced Materials and Probes

Conjugation chemistry involves linking a building block like 3-(Oxan-4-YL)propan-1-amine to another molecule to create a new entity with combined or enhanced properties. The primary amine is an ideal functional group for this purpose, readily forming stable amide, urea, or sulfonamide bonds.

In medicinal chemistry, this compound can be used as a non-planar, hydrophilic linker or scaffold. It can be conjugated to a pharmacophore to improve its pharmacokinetic properties, such as solubility and cell permeability. For example, research into dual-target ligands has shown that tetrahydropyran-containing linkers can be used to connect two different pharmacophores, creating a single molecule that can interact with multiple biological targets. nih.gov The amine group of 3-(Oxan-4-YL)propan-1-amine provides the synthetic handle to attach it to a core structure, while the THP ring helps to orient the attached groups in three-dimensional space. nih.gov

In materials science, the amine can be used to graft the molecule onto surfaces or into larger polymer networks. This could be used to modify the surface properties of a material, for example, by introducing the hydrophilic oxane ring to improve wettability.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that contains portions of all the starting materials. organic-chemistry.org Primary amines are key components in many of the most important MCRs. nih.gov The presence of the primary amine makes 3-(Oxan-4-YL)propan-1-amine an excellent candidate for use in these reactions to rapidly generate molecular diversity.

For instance, in the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino-carboxamide. By using 3-(Oxan-4-YL)propan-1-amine as the amine component, a diverse library of complex molecules featuring the oxane scaffold can be synthesized in a single, efficient step. organic-chemistry.org Similarly, it can participate in other classic MCRs such as the Mannich reaction (reacting with an aldehyde and an enolizable carbonyl compound) and the Biginelli reaction (contributing to the formation of dihydropyrimidinones). organic-chemistry.orgnih.gov This utility makes the compound a valuable tool for drug discovery and combinatorial chemistry, where the rapid generation of new structures is essential.

Table 4: Applicability of 3-(Oxan-4-YL)propan-1-amine in Major Multicomponent Reactions

| Multicomponent Reaction | Other Key Components | Resulting Scaffold | Role of the Amine |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | Forms an imine intermediate and becomes an N-substituted amide organic-chemistry.org |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | β-Amino carbonyl compound | Acts as the nucleophile source after forming an iminium ion with the aldehyde organic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Can be a precursor or component in variations of the reaction |

| Petasis Reaction | Aldehyde, Boronic Acid | Allylic Amine | Reacts with an aldehyde and organoboronic acid to form a new C-N bond nih.gov |

Role in Polymer Chemistry and Functional Material Development

The distinct functionalities within 3-(Oxan-4-YL)propan-1-amine make it a valuable component in the synthesis of advanced polymers and materials. The primary amine group serves as a reactive handle for polymerization and covalent modification, while the oxane moiety can influence material properties such as solubility, thermal stability, and hydrophilicity.

Primary amines are highly versatile functional groups for the synthesis of a wide array of polymers through step-growth polymerization. 3-(Oxan-4-YL)propan-1-amine can serve as a monomer in several polymerization reactions, leading to polymers with pendant oxane rings.

Polyamidation: The primary amine group can react with diacyl chlorides or dicarboxylic acids to form polyamides. The resulting polymers feature the oxane ring as a side chain, which can modify the polymer's physical properties, such as its glass transition temperature and solubility in organic solvents.

Polyaddition Reactions: The amine can undergo addition reactions with other monomers, such as diisocyanates to form polyureas or diepoxides to form epoxy resins. These reactions are typically efficient and lead to high-molecular-weight polymers.

Monomer Synthesis for Ring-Opening Polymerization: The amine functionality can be used as a platform to build more complex monomers. Following a strategy similar to that used for creating functional cyclic carbonates from 2-amino-1,3-propane diols, the amine group of 3-(Oxan-4-YL)propan-1-amine can be chemo-selectively reacted with various electrophiles to create new functional diols or other precursors suitable for cyclization and subsequent ring-opening polymerization. rsc.org

Below is a table summarizing potential polymerization methods.

| Polymerization Type | Co-monomer Example | Resulting Polymer Class | Key Feature |

| Polyamidation | Adipoyl chloride | Polyamide | Pendant oxane rings along the polymer backbone. |

| Polyurea Formation | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurea | Introduction of urea linkages and heterocyclic groups. |

| Epoxy Resin Formation | Bisphenol A diglycidyl ether (DGEBA) | Epoxy Network | Amine acts as a hardener, incorporating the oxane unit. |

The bifunctional nature of 3-(Oxan-4-YL)propan-1-amine makes it a candidate for the design of crosslinking agents, which are crucial for creating robust polymer networks with enhanced mechanical and thermal properties.

In a typical crosslinking application, the primary amine can be reacted into a polymer backbone, for instance, through acylation with a polymer containing acyl chloride groups. The oxane ring, while generally stable, can be chemically modified or activated to participate in a secondary reaction to form a crosslink. For example, in the presence of a strong acid catalyst, the ether linkages of the oxane ring could potentially be opened to react with hydroxyl or other functional groups on adjacent polymer chains. This dual reactivity allows for the formation of a three-dimensional network structure, transforming thermoplastic materials into thermosets.

| Functional Group | Role in Crosslinking | Potential Reaction |

| Primary Amine (-NH₂) | Anchoring to Polymer Chain | Amidation, Michael Addition, etc. |

| Oxane Ring | Crosslinking Site | Acid-catalyzed ring-opening and reaction with nucleophiles on an adjacent chain. |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, higher-order structures. uclouvain.be The unique structure of 3-(Oxan-4-YL)propan-1-amine makes it an excellent precursor for building blocks used in supramolecular self-assembly.

A prominent example is the synthesis of Benzene-1,3,5-tricarboxamides (BTAs), which are C₃-symmetric, disc-shaped molecules known to self-assemble into helical supramolecular polymers in nonpolar solvents. nih.gov The synthesis involves a covalent step where a primary amine reacts with trimesoyl chloride. nih.gov By using 3-(Oxan-4-YL)propan-1-amine in this reaction, a BTA with three pendant oxan-propyl groups is formed. The subsequent self-assembly is driven by a combination of non-covalent forces:

Hydrogen Bonding: The three amide groups in the core of the BTA form a network of intermolecular hydrogen bonds, driving the one-dimensional stacking. nih.gov

π-π Stacking: The central aromatic cores of the BTA molecules stack on top of each other. nih.gov

Van der Waals Forces: The aliphatic side chains, including the oxane rings, provide additional stabilizing interactions.

The presence of the oxane ring can influence the solubility of the BTA monomer and the stability and morphology of the resulting supramolecular polymer. nih.govresearchgate.net This approach combines covalent synthesis with non-covalent self-assembly to create complex functional materials. nih.gov

| Interaction Type | Participating Groups | Role in Assembly |

| Hydrogen Bonding | Amide groups (-CONH-) | Directs the primary stacking of BTA monomers. nih.gov |

| π-π Stacking | Benzene rings | Stabilizes the core of the helical polymer. nih.gov |

| Van der Waals | Propyl chains and oxane rings | Contributes to the overall stability and influences solubility. |

Catalytic Applications and Ligand Development

The amine functionality is a cornerstone of many catalytic systems, acting either as an organocatalyst itself or as a coordination site for catalytically active metal ions.

Organocatalysis, which uses small organic molecules as catalysts, has become a major field in chemistry. Amines are among the most common classes of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines. nih.gov

Derivatives of 3-(Oxan-4-YL)propan-1-amine can be employed as organocatalysts. The primary amine can be converted to a secondary or tertiary amine, or used to form more complex chiral structures, to catalyze a variety of organic transformations. These reactions include:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov

Knoevenagel Condensations: Facilitating the reaction between an aldehyde or ketone and an active methylene compound. nih.gov

Aldol Reactions: Promoting the formation of β-hydroxy carbonyl compounds.

Furthermore, these amine catalysts can be immobilized on a solid support or incorporated into a polymer network. nih.gov This heterogeneous approach simplifies catalyst separation and recycling, which is a significant advantage for industrial applications. nih.gov For example, a monomer derived from 3-(Oxan-4-YL)propan-1-amine could be copolymerized to create a polymeric gel that functions as a recyclable organocatalyst. nih.gov

| Catalytic Reaction | Role of Amine | Substrate Example 1 | Substrate Example 2 |

| Michael Addition | Enamine/Iminium formation | Diethyl malonate | Chalcone |

| Knoevenagel Condensation | Base catalysis | Malononitrile | Benzaldehyde |

| Aldol Reaction | Enamine formation | Acetone | 4-Nitrobenzaldehyde |

The nitrogen atom in 3-(Oxan-4-YL)propan-1-amine possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. This property allows it to serve as a fundamental building block for the synthesis of more complex ligands for a wide range of applications, including catalysis, sensing, and biomimetic chemistry. nih.govresearchgate.net

The compound itself can act as a simple monodentate ligand through its nitrogen atom. More importantly, it can be elaborated into multidentate ligands. For instance, reaction of the primary amine with other molecules containing donor atoms (e.g., pyridine, carboxylates, or other amines) can yield polydentate ligands that bind to a metal center through multiple sites, forming a stable chelate complex. nih.govnih.gov The oxygen atom of the oxane ring could also potentially participate in coordination, allowing the molecule to act as a bidentate N,O-donor ligand.

The design of such ligands is often aimed at mimicking the active sites of metalloenzymes or creating catalysts for specific chemical transformations. nih.govresearchgate.net The synthesis of tetradentate 'amine-carboxylate' ligands, for example, is a strategy to mimic the metal-binding environment in certain non-heme iron oxidases. nih.gov 3-(Oxan-4-YL)propan-1-amine provides a scaffold that combines a reliable coordination group (the amine) with a tail group (the oxane ring) that can be used to tune the steric and electronic properties of the final metal complex.

| Ligand Type | Potential Metal Ions | Coordination Sites | Potential Application |

| Monodentate | Cu(II), Ni(II), Zn(II) | Nitrogen atom | Basic coordination studies |

| Bidentate (N,O) | Pd(II), Pt(II), Rh(I) | Amine Nitrogen, Oxane Oxygen | Homogeneous catalysis |

| Multidentate (derived) | Fe(II/III), Co(II/III), Mn(II) | Multiple N, O, or S donors | Biomimetic catalysis, Sensing nih.gov |

Investigation of Catalytic Reaction Mechanisms

While specific catalytic reaction mechanisms involving 3-(oxan-4-YL)propan-1-amine as a catalyst or substrate are not extensively documented, its structure suggests potential roles in catalysis. The primary amine functionality is a key feature, as primary amines are known to participate in various catalytic cycles. For instance, primary amines can act as organocatalysts, often proceeding through the formation of enamine or iminium ion intermediates. nih.govharvard.edu

In the context of metal-catalyzed reactions, the amine group can serve as a ligand for a metal center. The nitrogen atom's lone pair of electrons can coordinate to a metal, influencing its electronic properties and reactivity. The catalytic formylation of primary and secondary amines using carbon dioxide and a ruthenium catalyst has been demonstrated, highlighting the reactivity of the amine group in catalytic transformations. ethz.ch Furthermore, nickel-on-alumina catalysts have been effectively used for the reductive amination of various substrates, a fundamental process in the synthesis of primary amines. researchgate.net The efficiency of such catalytic systems often depends on the interplay between the metal center, the support, and the amine substrate. researchgate.net

The tetrahydropyran (oxane) ring is generally considered a stable saturated heterocycle and often serves as a structural scaffold. wikipedia.org However, in some instances, cyclic ethers can undergo ring-opening reactions under certain catalytic conditions. For example, the reaction of tetrahydropyran with primary aromatic amines over activated alumina (B75360) can lead to N-arylpiperidines. researchgate.net

Contribution to Advanced Organic Synthesis

The bifunctional nature of 3-(oxan-4-YL)propan-1-amine, containing both a nucleophilic primary amine and a tetrahydropyran ring, makes it a potentially useful building block in advanced organic synthesis.

Stereoselective Transformations

The direct involvement of 3-(oxan-4-YL)propan-1-amine in stereoselective transformations is not well-documented. However, the synthesis of substituted tetrahydropyran rings with high stereocontrol is a significant area of research in organic chemistry. uva.esmdpi.combeilstein-journals.org Methodologies such as the Prins cyclization are employed to construct tetrahydropyran rings with defined stereochemistry. beilstein-journals.orgacs.org For example, a Prins cascade strategy has been used for the stereoselective synthesis of spiro[tetrahydropyran-3,3′-oxindole] derivatives. acs.org

While not directly involving the title compound, these methods highlight the importance of achieving stereocontrol in molecules containing the tetrahydropyran motif. The development of synthetic routes to enantiomerically pure 3-(oxan-4-YL)propan-1-amine or its derivatives could allow for its use as a chiral building block or ligand in asymmetric synthesis. The synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives, which are important segments of marine polycyclic ethers, has been achieved through stereoselective insertion of a methyl group. acs.org

Scaffold for Complex Natural Product Synthesis

The tetrahydropyran ring is a common structural motif found in a wide array of natural products, including polyether antibiotics and marine toxins. mdpi.combeilstein-journals.org Consequently, synthetic strategies toward molecules containing this scaffold are of great interest. The amine fragment of natural products like FR901464 and thailanstatins contains a tetrahydropyran ring, underscoring the relevance of amine-containing tetrahydropyran structures in medicinal chemistry. nih.gov

Although there is no specific report of 3-(oxan-4-YL)propan-1-amine being used as a direct scaffold for a complex natural product, its structure represents a simple fragment that could be incorporated into more complex molecular architectures. The synthesis of renewable amines from biomass-derived oxygenates is a growing field, and catalytic amination of alcohols is a key strategy. acs.org This suggests the potential for synthesizing derivatives of 3-(oxan-4-YL)propan-1-amine from biomass sources for use in natural product synthesis.

Application in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to create structurally diverse libraries of compounds from a common starting material. The bifunctional nature of 3-(oxan-4-YL)propan-1-amine makes it a suitable candidate for DOS strategies. The primary amine can be readily functionalized through a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide range of substituents.

The tetrahydropyran ring, while generally stable, could potentially be modified through ring-opening or functionalization at positions adjacent to the oxygen atom under specific conditions. This dual reactivity would allow for the generation of a library of compounds with diverse structures and potentially diverse biological activities. While no specific DOS libraries based on 3-(oxan-4-YL)propan-1-amine have been reported, the principles of DOS suggest its potential in this area.

Theoretical and Computational Investigations of 3 Oxan 4 Yl Propan 1 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and structural characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(Oxan-4-YL)propan-1-amine, DFT calculations can map the electron density distribution, revealing key insights into its chemical reactivity. The molecule's structure combines an ether (oxane ring) and a primary amine, both of which influence its electronic properties.

The nitrogen atom of the amine group and the oxygen atom within the oxane ring are the most electronegative centers, concentrating electron density and creating nucleophilic sites. A Molecular Electrostatic Potential (MEP) map would visualize these regions, showing areas of negative potential (in red) around the nitrogen and oxygen lone pairs, which are susceptible to electrophilic attack. Conversely, regions of positive potential (in blue) would be located around the hydrogen atoms of the amine group and the aliphatic protons, indicating sites prone to nucleophilic interaction.

Reactivity descriptors, derived from DFT, quantify these characteristics. Parameters such as chemical potential, hardness, and the Fukui function can predict the most likely sites for chemical reactions. For 3-(Oxan-4-YL)propan-1-amine, these calculations would confirm the primary amine as a key center for reactions like alkylation, acylation, and protonation. rsc.orgtulane.edu

Table 1: Calculated Reactivity Descriptors for 3-(Oxan-4-YL)propan-1-amine (Hypothetical DFT Data)

| Descriptor | Value | Implication |

| Chemical Potential (μ) | -3.5 eV | Tendency to donate electrons |

| Chemical Hardness (η) | 4.5 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.36 eV | Overall electrophilic nature |

| Nucleophilicity (N) | 3.8 eV | Overall nucleophilic nature |

The three-dimensional structure of 3-(Oxan-4-YL)propan-1-amine is not static due to the flexibility of the oxane ring and rotation around single bonds in the propanamine side chain. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers. lumenlearning.com

The six-membered oxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The 3-(propan-1-amine) substituent can be positioned in either an axial or an equatorial position on this ring. Computational studies consistently show that for bulky substituents on a six-membered ring, the equatorial position is energetically favored to reduce steric hindrance with axial hydrogens. maricopa.eduunicamp.br

Potential Energy Surface (PES) scans are performed by systematically rotating the dihedral angles of the side chain to identify all stable conformers and the transition states that separate them. youtube.com These calculations would reveal the global energy minimum, which corresponds to the most stable and populated conformation of the molecule. For 3-(Oxan-4-YL)propan-1-amine, this is predicted to be the chair conformation with the aminopropane substituent in the equatorial position and the side chain in a staggered (anti) arrangement to minimize steric strain. maricopa.edu

Table 2: Relative Energies of Key Conformers of 3-(Oxan-4-YL)propan-1-amine (Hypothetical DFT Data)

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair 1 | Equatorial | 0.00 | ~98% |

| Chair 2 | Axial | 2.50 | ~2% |

| Twist-Boat | - | 5.80 | <0.1% |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

For 3-(Oxan-4-YL)propan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, corresponding to its non-bonding lone pair of electrons. The LUMO is likely a diffuse anti-bonding orbital (σ*) distributed over the C-N and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.comresearchgate.net A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide accurate estimations of these orbital energies and the resulting gap. riken.jpnih.gov

Table 3: Frontier Molecular Orbital Energies (Hypothetical DFT Data)

| Orbital | Energy (eV) | Description |

| HOMO | -5.75 | Localized on the amine nitrogen, indicating nucleophilic character. |

| LUMO | 3.25 | Delocalized σ* orbital, site for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 9.00 | Indicates high kinetic stability and moderate reactivity. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govbris.ac.uk

By calculating the magnetic shielding of each nucleus in the optimized geometry of 3-(Oxan-4-YL)propan-1-amine, a theoretical NMR spectrum can be generated. d-nb.infouncw.edu These predicted shifts can be compared with experimental data to confirm the molecular structure. The calculations would show distinct chemical shifts for protons and carbons based on their chemical environment, such as the deshielding effect of the adjacent oxygen in the oxane ring or the nitrogen in the side chain.

Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. bohrium.com This allows for the assignment of specific spectral bands to the stretching and bending modes of functional groups, such as the N-H stretches of the primary amine, C-N stretches, and the C-O-C stretches of the ether linkage.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-(Oxan-4-YL)propan-1-amine (Hypothetical GIAO-DFT Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C (adjacent to N) | 42.5 | Influenced by the electronegative nitrogen atom. |

| C (alpha to oxane ring) | 35.8 | Aliphatic carbon on the side chain. |

| C (beta to oxane ring) | 30.1 | Aliphatic carbon on the side chain. |

| CH (oxane, C4) | 34.2 | Methine carbon bearing the substituent. |

| CH₂ (oxane, adjacent to O) | 67.9 | Deshielded due to proximity to the ether oxygen. |

| CH₂ (oxane, beta to O) | 32.5 | Standard aliphatic carbon in a ring. |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale. scienceopen.com

To understand how 3-(Oxan-4-YL)propan-1-amine behaves in a solution, MD simulations are performed by placing the molecule in a box filled with explicit solvent molecules (e.g., water). ulisboa.ptnih.gov These simulations reveal how the solute interacts with the surrounding solvent and how its conformation changes over time. chemrxiv.orgnih.gov

Key interactions for 3-(Oxan-4-YL)propan-1-amine in a protic solvent like water would be hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the oxane oxygen can act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds, which are crucial for understanding the molecule's solubility and interaction profile. dovepress.com

Analyses such as the Radial Distribution Function (RDF) can be extracted from the simulation trajectory to provide a probabilistic measure of finding a solvent molecule at a certain distance from a specific atom on the solute. researchgate.net This would clearly show the solvation shells around the polar amine and ether groups. The simulations would also capture the constant flexing of the oxane ring and the rotation of the side chain, providing a complete picture of the molecule's behavior in a dynamic environment. acs.org

In-depth Theoretical and Computational Analysis of 3-(Oxan-4-YL)propan-1-amine Remains an Unexplored Area of Research

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound 3-(Oxan-4-YL)propan-1-amine. Despite its well-defined structure, detailed studies focusing on its conformational landscape, structure-reactivity relationships, and supramolecular interactions appear to be absent from publicly accessible research.

Consequently, it is not possible to provide a detailed, evidence-based article on the specific topics of conformational sampling, interconversion pathways, computational prediction of reaction pathways and transition states, or theoretical studies of binding interactions in supramolecular systems for 3-(Oxan-4-YL)propan-1-amine. The user's strict requirement to focus solely on this compound and the exclusion of data from several specified sources further narrow the scope of available information.

While general principles of computational chemistry could be used to hypothesize the behavior of 3-(Oxan-4-YL)propan-1-amine, any such discussion would be speculative and would not meet the instruction for a scientifically accurate article based on detailed research findings. The generation of meaningful data tables and in-depth analysis as requested is therefore not feasible.

This lack of specific research on 3-(Oxan-4-YL)propan-1-amine highlights a potential area for future investigation within the field of computational chemistry. Such studies would be valuable in elucidating the fundamental properties of this molecule and could provide a basis for its comparison with other structurally related compounds.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of 3-(Oxan-4-YL)propan-1-amine. Through the analysis of one- and two-dimensional NMR data, a complete assignment of proton and carbon signals can be achieved, confirming the molecule's precise structure.

The ¹H NMR spectrum of 3-(Oxan-4-YL)propan-1-amine is characterized by distinct signals corresponding to the protons in the oxane ring and the propyl-amine side chain. Protons on carbons adjacent to electronegative atoms, such as the oxygen of the oxane ring and the nitrogen of the amine group, are deshielded and appear at a lower field (higher ppm values). libretexts.org Conversely, the alkyl chain protons resonate at a higher field.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. docbrown.infolibretexts.org The chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons bonded to the oxygen and nitrogen atoms are shifted significantly downfield. libretexts.orgoregonstate.edu

Predicted ¹H NMR Chemical Shift Assignments for 3-(Oxan-4-YL)propan-1-amine

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C2', C6' (axial) | ~3.35 | ddd | 2H |

| H on C2', C6' (equatorial) | ~3.95 | ddd | 2H |

| H on C3', C5' (axial) | ~1.25 | m | 2H |

| H on C3', C5' (equatorial) | ~1.70 | m | 2H |

| H on C4' | ~1.50 | m | 1H |

| H on C1 | ~2.70 | t | 2H |

| H on C2 | ~1.60 | m | 2H |

| H on C3 | ~1.40 | m | 2H |

Predicted ¹³C NMR Chemical Shift Assignments for 3-(Oxan-4-YL)propan-1-amine

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2', C6' | ~68.0 |

| C3', C5' | ~34.5 |

| C4' | ~35.0 |

| C1 | ~42.0 |

| C2 | ~30.0 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. libretexts.orglibretexts.orgpdx.eduoregonstate.edudocbrown.info

To unequivocally assign these resonances and confirm the bonding network, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, the protons on C1 of the propyl chain would show a cross-peak with the protons on C2, which in turn would correlate with the protons on C3. Similarly, within the oxane ring, correlations would be observed between the protons on C2'/C6' and C3'/C5'.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish the connectivity between protons and their directly attached carbon atoms. An HSQC spectrum would show a cross-peak correlating the ¹H signal of the C1 protons with the ¹³C signal of the C1 carbon, and so on for each C-H bond in the molecule, providing definitive assignments for the carbon skeleton.

The oxane ring of 3-(Oxan-4-YL)propan-1-amine predominantly adopts a chair conformation. This conformation is dynamic, undergoing a "ring flip" process where axial and equatorial positions interchange. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on C2'/C6' and C3'/C5'.

Variable Temperature (VT) NMR studies can provide insight into this conformational dynamism. By lowering the temperature, the rate of the ring flip can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and eventually resolve into two distinct signals. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the chair-chair interconversion.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of 3-(Oxan-4-YL)propan-1-amine. Furthermore, analysis of the fragmentation patterns provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of 3-(Oxan-4-YL)propan-1-amine is C₈H₁₇NO. The expected monoisotopic mass can be calculated with high precision.

HRMS Data for 3-(Oxan-4-YL)propan-1-amine

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 144.13829 |

Data sourced from predicted values. uni.lu

The experimentally observed m/z value from HRMS analysis would be compared to the calculated value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula of C₈H₁₇NO.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For aliphatic amines like 3-(Oxan-4-YL)propan-1-amine, a key fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Expected Key Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. In this case, it would result in the [CH₂NH₂]⁺ ion.

Loss of the Side Chain: Cleavage of the bond between the propyl chain and the oxane ring can occur.

Ring Fragmentation: The oxane ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like H₂O or C₂H₄O.

Predicted Major Fragments in the Mass Spectrum

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 126 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 99 | [C₅H₉O]⁺ | Loss of the propyl-amine side chain |

| 85 | [C₅H₉O]⁺ | Fragmentation within the side chain |

| 44 | [C₂H₆N]⁺ | Cleavage of the C2-C3 bond |

Note: The relative abundance of these fragments can vary depending on the ionization method used (e.g., Electron Ionization - EI). libretexts.orgdocbrown.infodocbrown.info Analysis of this "fingerprint" fragmentation pattern provides corroborating evidence for the structure of 3-(Oxan-4-YL)propan-1-amine.

Hyphenated Techniques (e.g., LC-MSⁿ, GC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques are indispensable for the detailed characterization of chemical compounds, providing both separation and identification capabilities. For 3-(Oxan-4-YL)propan-1-amine, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing its purity and analyzing it within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of primary amines. The compound can be separated from impurities or other components in a mixture using reverse-phase chromatography. Due to the basic nature of the primary amine group, an acidic mobile phase is often employed to ensure the analyte is in its protonated form, which generally leads to better peak shape and retention. Following chromatographic separation, mass spectrometry detection, typically with an electrospray ionization (ESI) source operating in positive ion mode, would be used for identification and quantification. The high sensitivity and selectivity of LC-MS/MS methods are beneficial for detecting trace levels of the compound. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, especially for volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shapes due to their tendency to interact with active sites in the GC system, this can often be overcome by using deactivated columns or by derivatizing the amine group. labrulez.com Derivatization, for instance with reagents like pentafluorobenzoyl chloride, can improve the chromatographic behavior and sensitivity of the analysis. nih.govresearchgate.net The subsequent mass spectrometric analysis allows for the identification of the compound based on its characteristic fragmentation pattern. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a typical fragmentation pathway for alkylamines in mass spectrometry. openstax.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of 3-(Oxan-4-YL)propan-1-amine.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 3-(Oxan-4-YL)propan-1-amine, the FT-IR spectrum would be expected to show characteristic absorption bands for the primary amine and the tetrahydropyran (B127337) ring.

Primary amines typically exhibit a pair of medium-intensity bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgrockymountainlabs.comlibretexts.org Another key feature of primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com A broad N-H wagging band can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com The tetrahydropyran ring would be characterized by C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O-C stretching band, which is characteristic of cyclic ethers.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. wikipedia.org While water is a strong absorber in FT-IR, it produces a weak Raman signal, making Raman spectroscopy suitable for analyzing samples in aqueous solutions. ondavia.com For 3-(Oxan-4-YL)propan-1-amine, the N-H stretching vibrations of the primary amine group would also be observable in the Raman spectrum, typically in the 3500-3300 cm⁻¹ region. ias.ac.in The C-H and C-N stretching vibrations would also be Raman active. The symmetric vibrations of the tetrahydropyran ring would be expected to give rise to distinct signals in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for 3-(Oxan-4-YL)propan-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 (two bands) openstax.orgrockymountainlabs.comlibretexts.org | 3500-3300 (two bands) ias.ac.in |

| Primary Amine | N-H Bend (scissoring) | 1650-1580 orgchemboulder.comwpmucdn.com | Weak or not observed |

| Primary Amine | N-H Wag | 910-665 (broad) orgchemboulder.com | Weak or not observed |

| Aliphatic Amine | C-N Stretch | 1250-1020 orgchemboulder.com | Present |

| Alkane/Oxane | C-H Stretch | 2950-2850 | 2950-2850 |

| Oxane Ring | C-O-C Stretch | Strong, characteristic of cyclic ethers | Present |

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid state.

As of the current literature survey, a single crystal X-ray diffraction study for 3-(Oxan-4-YL)propan-1-amine has not been reported. Such a study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. This would reveal the chair conformation of the tetrahydropyran ring and the spatial arrangement of the propyl-amine substituent.

Future Research Directions and Unexplored Avenues for 3 Oxan 4 Yl Propan 1 Amine

Development of Novel Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic routes to access specific stereoisomers of 3-(Oxan-4-YL)propan-1-amine is a paramount objective for future research. The stereochemistry of the substituted oxane ring can significantly influence the biological activity and material properties of its derivatives. Current synthetic methods may not offer the desired level of stereocontrol, thus opening avenues for innovative asymmetric strategies.

Future research should focus on asymmetric catalytic methods to introduce chirality. One promising approach involves the use of chiral catalysts in Prins-type cyclizations. nih.govorganic-chemistry.org This could involve the reaction of a homoallylic alcohol with an aldehyde bearing a protected aminopropyl group in the presence of a chiral Lewis or Brønsted acid catalyst. The catalyst would control the facial selectivity of the cyclization, leading to enantioenriched tetrahydropyran (B127337) cores. Subsequent deprotection would yield the desired chiral amine.

Furthermore, enzymatic resolutions or desymmetrization of prochiral precursors could provide access to enantiomerically pure building blocks for the synthesis of 3-(Oxan-4-YL)propan-1-amine. The exploration of lipases, esterases, or amine transaminases for the kinetic resolution of racemic intermediates or the asymmetric transformation of symmetric starting materials warrants investigation.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Transformation | Expected Outcome |

| Asymmetric Prins Cyclization | Chiral Lewis Acids (e.g., BINOL-derived complexes) or Brønsted Acids | Stereoselective formation of the tetrahydropyran ring | Enantiomerically enriched 3-(Oxan-4-YL)propan-1-amine |

| Organocatalytic Cascade | Chiral Amines (e.g., prolinol derivatives) or Squaramides | Asymmetric Michael addition and subsequent cyclization | Diastereo- and enantioselective synthesis from simple precursors |

| Enzymatic Resolution | Lipases, Amine Transaminases | Kinetic resolution of racemic intermediates or asymmetric synthesis | Access to single enantiomers of the target compound or key precursors |

Exploration of Emerging Applications in Specialized Material Science

The unique molecular architecture of 3-(Oxan-4-YL)propan-1-amine suggests its potential as a valuable building block in the field of specialized material science, an area that remains largely unexplored. The presence of both a polar amine group and a relatively nonpolar cyclic ether moiety could impart advantageous properties to novel materials.

One significant area of future research is the use of 3-(Oxan-4-YL)propan-1-amine as a monomer in the synthesis of functional polymers. The primary amine group can readily participate in polymerization reactions, such as polyamidation or polyimidation, to create polymers with tailored properties. The incorporation of the oxane ring into the polymer backbone could influence characteristics like thermal stability, solubility, and mechanical strength. Recent research has highlighted tetrahydropyran as a biomass-derived, economically competitive, and green solvent, suggesting that polymers derived from it could also possess favorable environmental profiles. rsc.org

Furthermore, the amine functionality allows for post-polymerization modification, enabling the introduction of various functional groups to create smart materials. For example, grafting stimuli-responsive moieties onto the polymer could lead to materials that change their properties in response to pH, temperature, or light.

Another potential application lies in the development of novel epoxy resins and curing agents. The primary amine can act as a curing agent for epoxy resins, with the oxane ring potentially modifying the cross-linking density and the final properties of the cured material, such as adhesion, chemical resistance, and thermal stability.

| Potential Application Area | Role of 3-(Oxan-4-YL)propan-1-amine | Desired Material Properties |

| Functional Polymers | Monomer | Enhanced thermal stability, tailored solubility, biodegradability |

| Smart Materials | Polymer backbone for grafting | Stimuli-responsive behavior (pH, temperature) |